molecular formula C12H20N2 B13532291 4-(1-aminoethyl)-N,N-diethylaniline

4-(1-aminoethyl)-N,N-diethylaniline

Cat. No.: B13532291
M. Wt: 192.30 g/mol
InChI Key: AOFFRNRKONGMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-aminoethyl)-N,N-diethylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an aminoethyl group attached to the fourth position of the benzene ring, along with two ethyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-aminoethyl)-N,N-diethylaniline can be achieved through several methods. One common approach involves the alkylation of N,N-diethylaniline with an appropriate alkylating agent, such as 1-chloroethylamine. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Another method involves the reduction of 4-(1-nitroethyl)-N,N-diethylaniline using a reducing agent like hydrogen gas in the presence of a catalyst, such as palladium on carbon. This reduction process converts the nitro group to an amino group, yielding the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-aminoethyl)-N,N-diethylaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted aromatic compounds, such as nitroanilines, sulfonated anilines, and halogenated anilines.

Scientific Research Applications

4-(1-aminoethyl)-N,N-diethylaniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(1-aminoethyl)-N,N-diethylaniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-aminoethyl)-N,N-dimethylaniline
  • 4-(1-aminoethyl)-N,N-diisopropylaniline
  • 4-(1-aminoethyl)-N,N-dibutylaniline

Uniqueness

4-(1-aminoethyl)-N,N-diethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

4-(1-aminoethyl)-N,N-diethylaniline

InChI

InChI=1S/C12H20N2/c1-4-14(5-2)12-8-6-11(7-9-12)10(3)13/h6-10H,4-5,13H2,1-3H3

InChI Key

AOFFRNRKONGMMO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.